2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
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Overview
Description
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, sulfonamide group, and various aromatic substituents
Preparation Methods
The synthesis of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene core. The synthetic route may include:
Formation of the Thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene core with sulfonyl chlorides in the presence of a base.
Acetylation and Aromatic Substitution: The final steps involve acetylation of the amine group and substitution reactions to introduce the methoxy and phenyl groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonamide or carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide and ester groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and thiophene components make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism of action of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The aromatic rings and thiophene core may also interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide include:
Benzoic Acid Derivatives: Compounds like benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- share structural similarities and may exhibit similar chemical properties.
Sulfonamide-Containing Compounds: Other sulfonamide compounds, such as {[4-(acetylamino)phenyl]sulfonyl}amino)acetic acid, also share functional groups and may have related reactivity.
The uniqueness of this compound lies in its combination of a thiophene core with multiple aromatic substituents, providing a distinct set of chemical and physical properties.
Properties
Molecular Formula |
C27H25N3O5S2 |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C27H25N3O5S2/c1-17-24(26(32)29-22-11-7-8-12-23(22)35-3)27(36-25(17)19-9-5-4-6-10-19)30-37(33,34)21-15-13-20(14-16-21)28-18(2)31/h4-16,30H,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
HQACCCWPINWHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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